Cas no 3131-63-3 (2-Ethylbenzofuran)

2-Ethylbenzofuran is a heterocyclic organic compound characterized by a fused benzene and furan ring system with an ethyl substituent at the 2-position. This structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its aromatic furan core enhances reactivity in electrophilic substitution and cycloaddition reactions, while the ethyl group contributes to improved solubility and stability in various solvents. The compound is particularly useful in the development of agrochemicals, fragrances, and specialty materials due to its versatile functionalization potential. High purity grades ensure consistent performance in research and industrial processes, underscoring its reliability as a synthetic building block.
2-Ethylbenzofuran structure
2-Ethylbenzofuran structure
商品名:2-Ethylbenzofuran
CAS番号:3131-63-3
MF:C10H10O
メガワット:146.1858
MDL:MFCD00047287
CID:43843
PubChem ID:76582

2-Ethylbenzofuran 化学的及び物理的性質

名前と識別子

    • 2-Ethylbenzofuran
    • 2-Ethyl-1-benzofuran
    • Benzofuran, 2-ethyl-
    • 2-Ethylbenzofurane
    • 2-Ethylcoumarone
    • ETHYLBENZOFURAN
    • 2-Aethyl-benzofuran
    • 2-Ethyl-benzofuran
    • Benzofuran,2-ethyl
    • Ethyl-2-benzofuran
    • A820796
    • SY067362
    • EINECS 221-524-8
    • Benzbromarone Impurity 6
    • W-106909
    • MFCD00047287
    • AKOS000120525
    • 2-ethyl benzofuran
    • 2-ethylbenzo[b]furan
    • D97187
    • FT-0612263
    • DTXSID9062857
    • NS00029057
    • AS-17366
    • 2-ethybenzofuran
    • 3131-63-3
    • SCHEMBL515109
    • CS-0141840
    • AMY28814
    • 2-ethylbenzo[b]-furan
    • 2-Ethyl-1-benzofuran #
    • EN300-20899
    • 2-Ethylbenzo[b]furan; 2-Ethylbenzofuran
    • DB-048008
    • DTXCID5038335
    • MDL: MFCD00047287
    • インチ: 1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
    • InChIKey: KJHYAEZMOHLVCH-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC2=CC=CC=C2O1

計算された属性

  • せいみつぶんしりょう: 146.07300
  • どういたいしつりょう: 146.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 13.1A^2

じっけんとくせい

  • 色と性状: 無色から淡黄色の液体
  • 密度みつど: 1.05
  • ふってん: 210 °C at 760 mmHg
  • フラッシュポイント: 78.2 °C
  • 屈折率: 1.574
  • PSA: 13.14000
  • LogP: 2.99520

2-Ethylbenzofuran セキュリティ情報

2-Ethylbenzofuran 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Ethylbenzofuran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20899-0.25g
2-ethyl-1-benzofuran
3131-63-3 95%
0.25g
$19.0 2023-09-16
abcr
AB336880-25 g
2-Ethylbenzofuran, 98%; .
3131-63-3 98%
25 g
€116.20 2023-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X65355-1g
2-Ethylbenzofuran
3131-63-3 98%
1g
¥108.0 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-356421A-100 g
2-Ethylbenzofuran,
3131-63-3
100g
¥1,805.00 2023-07-11
Enamine
EN300-20899-25.0g
2-ethyl-1-benzofuran
3131-63-3 95%
25.0g
$66.0 2023-02-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X65355-25g
2-Ethylbenzofuran
3131-63-3 98%
25g
¥1278.0 2023-09-05
Fluorochem
018678-5g
2-Ethylbenzofuran
3131-63-3 99%
5g
£12.00 2022-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY067362-25g
2-Ethylbenzofuran
3131-63-3 ≥97%
25g
1597.0 2021-08-13
TRC
E899770-10g
2-Ethylbenzofuran
3131-63-3
10g
$ 91.00 2023-09-07
eNovation Chemicals LLC
D916152-100g
2-Ethylbenzofuran
3131-63-3 97%
100g
$215 2023-09-03

2-Ethylbenzofuran 合成方法

2-Ethylbenzofuran 関連文献

2-Ethylbenzofuranに関する追加情報

Recent Advances in the Study of 2-Ethylbenzofuran (CAS: 3131-63-3) in Chemical Biology and Pharmaceutical Research

The compound 2-Ethylbenzofuran (CAS: 3131-63-3) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic organic compound, characterized by a benzofuran ring substituted with an ethyl group at the 2-position, exhibits unique chemical properties that make it a promising candidate for drug development and biological studies. Recent studies have explored its synthesis, biological activity, and potential therapeutic applications, shedding light on its mechanisms of action and pharmacological profiles.

One of the key areas of research focuses on the synthetic pathways for 2-Ethylbenzofuran. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions. This approach not only improved the yield but also reduced the environmental impact compared to traditional methods. The study highlighted the compound's stability under various conditions, making it suitable for further functionalization and incorporation into more complex pharmaceutical agents.

In terms of biological activity, 2-Ethylbenzofuran has shown promising results in preliminary screenings for antimicrobial and anti-inflammatory properties. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 2-Ethylbenzofuran exhibited significant inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, suggesting its potential as a novel antibiotic scaffold.

Another exciting development is the exploration of 2-Ethylbenzofuran's role in neurodegenerative disease research. A study in ACS Chemical Neuroscience (2023) investigated its neuroprotective effects in models of Parkinson's disease. The findings indicated that the compound could mitigate oxidative stress and reduce neuronal apoptosis, possibly through modulation of the Nrf2-ARE pathway. These results open new avenues for developing therapeutics targeting neurodegenerative disorders.

From a pharmaceutical perspective, researchers have also examined the pharmacokinetic properties of 2-Ethylbenzofuran. A 2024 study in the European Journal of Pharmaceutical Sciences evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models. The compound demonstrated favorable oral bioavailability and a relatively long half-life, suggesting its suitability for oral drug formulations. However, the study also noted the need for further optimization to improve its metabolic stability.

In conclusion, recent research on 2-Ethylbenzofuran (CAS: 3131-63-3) has revealed its multifaceted potential in chemical biology and pharmaceutical applications. From its efficient synthesis methods to its diverse biological activities and promising pharmacokinetic properties, this compound continues to attract scientific interest. Future studies should focus on structure-activity relationship optimization, mechanism elucidation, and preclinical evaluation to fully realize its therapeutic potential. The growing body of evidence positions 2-Ethylbenzofuran as a valuable scaffold for developing novel drugs targeting various diseases.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3131-63-3)2-Ethylbenzofuran
1694101
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ